Absence of Kinetic Isotope Effect (KIE) Versus Deuterium-Labeled Tracers
In direct comparative studies of metabolic tracers, 18O-water (H₂18O) exhibits no significant kinetic isotope effect (KIE) for enzyme-mediated incorporation into glucose oxygens, in stark contrast to deuterated water (²H₂O), which suffers from substantial KIE that distorts metabolic flux estimates [1]. The 18O label in D-Glucose-18O-2 thus enables KIE-free tracking of C-2 hydroxyl metabolism, a critical advantage for accurate gluconeogenic and indirect pathway flux quantification.
| Evidence Dimension | Kinetic Isotope Effect (KIE) on Enzyme-Mediated Incorporation |
|---|---|
| Target Compound Data | No significant KIE observed for 18O incorporation into glucose-6-phosphate oxygens via specific enzyme mechanisms [1]. |
| Comparator Or Baseline | Deuterium (²H) tracers exhibit significant KIE that can distort metabolic information and mediate toxicity [1]. |
| Quantified Difference | KIE for ²H is significant and measurable; KIE for ¹⁸O is negligible within experimental limits. |
| Conditions | In vitro hemolysate model and in vivo mouse studies assessing gluconeogenic and indirect pathway fluxes [1]. |
Why This Matters
Procurement of D-Glucose-18O-2 is essential for experiments requiring accurate, artifact-free measurement of glucose carbon and oxygen flux, particularly when comparing against deuterium-based tracer methods.
- [1] Coelho M, Mahar R, Belew GD, et al. Enrichment of hepatic glycogen and plasma glucose from H₂18O informs gluconeogenic and indirect pathway fluxes in naturally feeding mice. NMR Biomed. 2023;36(2):e4837. PMID: 36151589. View Source
